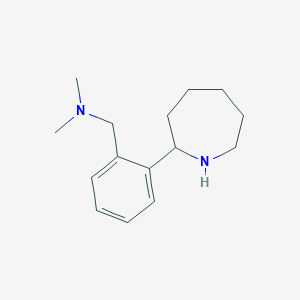

1-(2-(Azepan-2-yl)phenyl)-N,N-dimethylmethanamine

Description

1-(2-(Azepan-2-yl)phenyl)-N,N-dimethylmethanamine is a tertiary amine featuring a seven-membered azepane ring fused to a phenyl group, with a dimethylaminoethyl side chain. This structure confers both lipophilic and basic properties, making it relevant in medicinal chemistry for targeting central nervous system (CNS) receptors or enzymes.

Properties

IUPAC Name |

1-[2-(azepan-2-yl)phenyl]-N,N-dimethylmethanamine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H24N2/c1-17(2)12-13-8-5-6-9-14(13)15-10-4-3-7-11-16-15/h5-6,8-9,15-16H,3-4,7,10-12H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LDSMIZOJFSCJMT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CC1=CC=CC=C1C2CCCCCN2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H24N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

232.36 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-(Azepan-2-yl)phenyl)-N,N-dimethylmethanamine typically involves the reaction of 2-(azepan-2-yl)phenylamine with formaldehyde and dimethylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process may involve:

Step 1: Formation of the intermediate by reacting 2-(azepan-2-yl)phenylamine with formaldehyde.

Step 2: Subsequent reaction of the intermediate with dimethylamine to yield the final product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under optimized conditions. The reaction parameters such as temperature, pressure, and pH are carefully controlled to maximize yield and purity. The product is then purified using techniques such as distillation or crystallization.

Chemical Reactions Analysis

Types of Reactions

1-(2-(Azepan-2-yl)phenyl)-N,N-dimethylmethanamine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

Substitution: The compound can participate in nucleophilic substitution reactions, where the dimethylamino group can be replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles such as halides or amines in the presence of a suitable catalyst.

Major Products Formed

Oxidation: Formation of corresponding ketones or carboxylic acids.

Reduction: Formation of secondary amines or alcohols.

Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

1-(2-(Azepan-2-yl)phenyl)-N,N-dimethylmethanamine has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of complex organic molecules.

Biology: Investigated for its potential as a ligand in receptor binding studies.

Medicine: Explored for its potential therapeutic effects in treating neurological disorders.

Industry: Utilized in the development of novel materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(2-(Azepan-2-yl)phenyl)-N,N-dimethylmethanamine involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity. The pathways involved can include:

Receptor Binding: Interaction with neurotransmitter receptors, influencing signal transduction.

Enzyme Inhibition: Inhibition of specific enzymes, affecting metabolic pathways.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural analogs, their biological activities, and applications:

Structural and Functional Analysis

Azepane vs. Morpholine/Dioxane Rings :

The azepane ring in the target compound provides conformational flexibility compared to the rigid six-membered morpholine (in L-760735 ) or dioxane (in 64a ). This flexibility may enhance binding to receptors requiring induced-fit interactions but could reduce selectivity.- Aromatic Substitution Patterns: Chlorophenyl (Cpd S3 ) and benzylthioquinoline (ATP synthase inhibitor ) groups enhance lipophilicity and target affinity. The absence of such substituents in the azepane-containing compound may limit its potency against bacterial targets but reduce off-target toxicity.

Dimethylmethanamine Role :

The N,N-dimethylmethanamine moiety is conserved across all analogs, suggesting its critical role in solubility and basicity. In L1 , this group facilitates ligand-metal coordination in catalysis, while in NK1 antagonists , it likely interacts with receptor acidic residues.- Pharmacological Applications: Antidepressant Potential: L-760735’s NK1 antagonism contrasts with the azepane compound’s underexplored CNS effects. Catalysis: The L1 ligand highlights non-pharmacological uses of dimethylmethanamine derivatives, emphasizing functional versatility.

Biological Activity

1-(2-(Azepan-2-yl)phenyl)-N,N-dimethylmethanamine, a compound featuring a phenyl group substituted with an azepane moiety, has garnered attention for its potential biological activities. This article explores its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound can be represented by the following chemical structure:

- Molecular Formula : CHN

- IUPAC Name : this compound

This compound exhibits various biological activities primarily through its interaction with neurotransmitter systems and receptor modulation. Notably, it has been identified as a potent inhibitor of Glycine Transporter 1 (GlyT1), which is crucial for regulating glycine levels in the central nervous system (CNS).

GlyT1 Inhibition

Research indicates that compounds with similar structures to this compound have shown significant inhibitory effects on GlyT1, with IC values in the nanomolar range. For instance, a related compound demonstrated an IC of 37 nM, indicating strong potency in inhibiting glycine uptake .

Biological Activity and Therapeutic Applications

The biological activity of this compound suggests potential therapeutic applications in several areas:

- Neurological Disorders : Due to its role as a GlyT1 inhibitor, it may be beneficial in treating conditions such as schizophrenia, where glycine modulation is therapeutically relevant.

- Pain Management : Its interaction with pain pathways could position it as a candidate for analgesic therapies.

- Anti-inflammatory Effects : Similar compounds have shown efficacy in reducing inflammation, suggesting potential applications in inflammatory diseases.

Case Study 1: GlyT1 Inhibition

A study focused on the structure-activity relationship (SAR) of azepane derivatives found that modifications to the azepane ring significantly enhanced GlyT1 inhibition. The introduction of phenyl groups increased binding affinity and selectivity .

Case Study 2: CNS Penetration

Pharmacokinetic studies revealed favorable brain-plasma ratios for certain derivatives of this compound, indicating effective CNS penetration. This property is critical for compounds targeting neurological conditions .

Comparative Analysis of Related Compounds

To better understand the biological activity of this compound, a comparative analysis with related compounds is presented below:

| Compound Name | IC (nM) | CNS Penetration | Therapeutic Application |

|---|---|---|---|

| This compound | TBD | Favorable | Neurological disorders |

| Related GlyT1 Inhibitor A | 37 | High | Schizophrenia |

| Related GlyT1 Inhibitor B | 50 | Moderate | Pain management |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.